dihydrogen phosphate;tetramethylazanium
CAS No.: 40768-19-2
Cat. No.: VC17031279
Molecular Formula: C4H14NO4P
Molecular Weight: 171.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40768-19-2 |
|---|---|
| Molecular Formula | C4H14NO4P |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | dihydrogen phosphate;tetramethylazanium |
| Standard InChI | InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
| Standard InChI Key | WOERBKLLTSWFBY-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)C.OP(=O)(O)[O-] |
Introduction
Chemical Identity and Structural Composition
Molecular Formula and Stoichiometry
Dihydrogen phosphate tetramethylazanium is an ionic compound comprising one tetramethylammonium cation (C₄H₁₂N⁺) and one dihydrogen phosphate anion (H₂PO₄⁻). In its hemihydrate form, the formula extends to C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O, reflecting the incorporation of water molecules into the crystal lattice . The anhydrous molar mass is 180.14 g/mol, while the hemihydrate variant’s density is 1.407 Mg/m³, as determined by X-ray crystallography .
Crystallographic System and Unit Cell Parameters
The hemihydrate crystallizes in the monoclinic system with space group C2/c (No. 15). Unit cell dimensions at 193 K are:
-
a = 14.3213(3) Å
-
b = 9.2607(2) Å
-
c = 13.1990(2) Å
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β = 103.614(1)°
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V = 1701.34(6) ų
The asymmetric unit contains eight anion-cation pairs and four water molecules, with the latter occupying crystallographic twofold rotation axes .
Synthesis and Characterization
Preparation Methodology
The compound is synthesized by mixing an aqueous solution of tetramethylammonium hydroxide with phosphoric acid, followed by solvent evaporation under reduced pressure. Recrystallization from methanol yields high-purity crystals suitable for structural analysis .
Crystal Structure and Hydrogen Bonding
Anion Chain Formation
The dihydrogen phosphate anions form infinite chains along the110 and [1̄10] directions via O–H···O hydrogen bonds (Fig. 1). Key interactions include:
These chains are interconnected by water molecules (O5–H···O1: 2.789 Å), creating a three-dimensional network perpendicular to the primary anion chains .
Cation-Anion Interactions
Tetramethylammonium cations stabilize the lattice through C–H···O hydrogen bonds with phosphate anions (Table 1). Notable examples include:
Table 1: Selected Hydrogen Bond Parameters
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O4–H4···O1 | 0.84 | 1.75 | 2.582 | 170.3 |
| O3–H3···O2 | 0.84 | 1.78 | 2.612 | 171.2 |
| O5–H5A···O1 | 0.85 | 1.95 | 2.789 | 170.1 |
| C2–H2C···O2 | 0.98 | 2.35 | 3.327 | 173.2 |
Hydration States: Hemihydrate vs. Monohydrate
Structural Differences
The hemihydrate (0.5H₂O) differs from the previously characterized monohydrate (1H₂O) in water content and hydrogen-bonding topology. In the monohydrate, water molecules occupy general positions rather than symmetry axes, leading to a denser hydrogen-bond network .
Thermodynamic Stability
Refinement and Computational Details
X-ray Data Collection
Diffraction data were collected using a Rigaku R-AXIS RAPID diffractometer with Cu Kα radiation (λ = 1.54187 Å). Absorption correction was applied numerically (NUMABS), yielding T<sub>min</sub>/<sub>max</sub> = 0.390/0.580 .
Structure Solution and Refinement
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